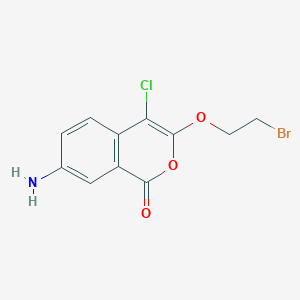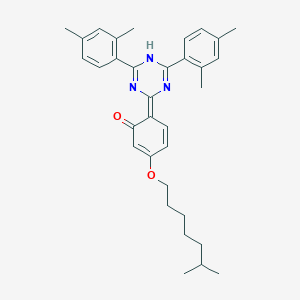
2,7-Dichlorodibenzo-p-dioxine
Vue d'ensemble
Description
2,7-Dichlorodibenzo-P-dioxin (DCDD) is a type of chlorinated dibenzo-p-dioxin (CDD) congener . It appears as colorless crystals or a white powder . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
DCDD can be transformed by certain strains, yielding 4-chlorocatechol . It can also be degraded using a reaction mixture of FeCl(3) (8 mM) and H(2)O(2) (1%) .
Molecular Structure Analysis
The molecular structure of DCDD has been studied . The molecular formula is C12H6Cl2O2 .
Chemical Reactions Analysis
DCDD is insoluble in water . When heated to decomposition, it emits toxic fumes of chloride ion . It can be degraded by Fe(3+)-H(2)O(2) mixed reagent .
Physical And Chemical Properties Analysis
DCDD is colorless crystals or a white powder . It is insoluble in water . The molecular weight is 253.08 g/mol .
Applications De Recherche Scientifique
Tests environnementaux et recherche
La 2,7-Dichlorodibenzo-p-dioxine est utilisée comme étalon dans les tests environnementaux pour évaluer la présence et la concentration de polluants organiques persistants. Elle joue un rôle crucial dans la compréhension de l'enthalpie de vaporisation de ces polluants, ce qui est essentiel pour prédire leur comportement dans l'environnement .
Bioremédiation
Les champignons décomposeurs de bois ont été étudiés pour leur capacité à décomposer la this compound. La relation entre le taux de décomposition par ces champignons et l'activité d'enzymes comme la lignine peroxydase, la manganèse peroxydase et la laccases a été au cœur de la recherche .
Dégradation aérobie
Certaines souches bactériennes ont été identifiées qui peuvent dégrader de manière aérobie la this compound. L'efficacité de ces souches pour éliminer ce composé de l'environnement a été quantifiée, fournissant des informations sur les stratégies potentielles de bioremédiation .
Études de toxicité et de cancérogénicité
La this compound a été évaluée pour sa toxicité chronique et sa cancérogénicité chez les modèles animaux. Ces études sont cruciales pour comprendre les risques potentiels pour la santé associés à l'exposition à ce composé .
Recherche sur la photodégradation
Des recherches ont également été menées sur les produits de photodégradation du triclosan, un agent antimicrobien, qui peut former de la this compound dans certaines conditions. Cela souligne l'importance de surveiller ces produits de transformation dans les échantillons d'eau et d'eaux usées .
Mécanisme D'action
Target of Action
2,7-Dichlorodibenzo-P-dioxin (2,7-diCDD) is a member of the polychlorinated dibenzodioxins (PCDDs) family . The primary targets of 2,7-diCDD are various organs in the body, including the liver and the hematopoietic system . It has been found to cause neoplastic lesions in these organs .
Biochemical Pathways
The biochemical pathways affected by 2,7-diCDD are complex and involve several steps. One study found that the compound could be biotransformed to hydroxylated diCDD and methoxylated diCDD . Another study suggested that the formation of 2,3,7,8-tetrachloro dibenzo-p-dioxin (TCDD) from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP) involves three reaction mechanisms: free-radical, direct condensation, and anionic .
Pharmacokinetics
The pharmacokinetics of 2,7-diCDD involve its absorption, distribution, metabolism, and excretion (ADME). The compound is lipophilic, meaning it tends to combine with or dissolve in lipids or fats . This property allows it to bioaccumulate in humans and wildlife . .
Result of Action
The molecular and cellular effects of 2,7-diCDD’s action are significant. It has been found to cause neoplastic lesions in the liver and the hematopoietic system . Additionally, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Action Environment
The action, efficacy, and stability of 2,7-diCDD are influenced by various environmental factors. As a persistent organic pollutant, it can persist in the environment for more than 100 years . Its production is primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper . Natural sources such as forest fires and volcanic eruptions also contribute to its presence in the environment, although their contribution is minor in comparison .
Safety and Hazards
Exposure to DCDD may cause chloracne, porphyria, and irreversible liver damage . When heated to decomposition, it emits toxic fumes of chloride ion . It is recommended to wear a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge (specific for organic vapors, HCl, acid gas, and SO2) with a dust/mist filter .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,7-Dichlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
2,7-Dichlorodibenzo-P-dioxin is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is known to have toxic effects on cells and can cause irreversible liver damage .
Molecular Mechanism
2,7-Dichlorodibenzo-P-dioxin exerts its effects at the molecular level through binding interactions with biomolecules . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of 2,7-Dichlorodibenzo-P-dioxin by certain strains of wood-rotting fungi has been observed . For instance, the unidentified strain MZ-227, Phlebia sp. MG-60, and Phlebia lindtneri showed higher cumulative CO2 evolution rates than other fungi . These strains converted 250 nmol of 2,7-Dichlorodibenzo-P-dioxin to 196, 155 and 149 nmol of CO2, respectively, during a 30-day incubation period .
Dosage Effects in Animal Models
The effects of 2,7-Dichlorodibenzo-P-dioxin vary with different dosages in animal models . A correlation appears to exist between the ability to induce hepatic aryl hydrocarbon hydroxylase (AHH) activity, enhance lipid peroxidation, inhibit glutathione peroxidase (GSH-PX) activity, and decrease body and thymus weights .
Metabolic Pathways
The metabolic pathways of 2,7-Dichlorodibenzo-P-dioxin involve its interaction with various enzymes and cofactors . Only the dbfA1 gene could be amplified in SS2 strain . The strain SS2 presented higher expression levels for the alpha-subunit of dibenzofuran dioxygenase (dbfA1) gene during growth with dioxins .
Transport and Distribution
2,7-Dichlorodibenzo-P-dioxin is insoluble in water
Subcellular Localization
It is known to interact with an intracellular binding protein, termed the Ah receptor (or dioxin receptor) . This receptor system is very specific for dioxin-like compounds, it exists in low copy numbers in the cell, but it binds dioxins with a very high affinity .
Propriétés
IUPAC Name |
2,7-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMTHWVRBOVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020435 | |
| Record name | 2,7-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,7-dichlorodibenzo-p-dioxin appears as colorless crystals or a white powder. (NTP, 1992), Colorless solid; [HSDB] White solid; [MSDSonline] | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,7-Dichlorodibenzo-p-dioxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Water solubility of roughly 0.19 ppm (estimated) | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000009 [mmHg], 1.125X10-6 mm Hg at 25 °C | |
| Record name | 2,7-Dichlorodibenzo-p-dioxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS | |
CAS RN |
33857-26-0 | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,7-Dichlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33857-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033857260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KMT7J3HEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
394 to 396 °F (NTP, 1992), 209-210 °C | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of toxicity for 2,7-Dichlorodibenzo-P-dioxin?
A1: While the provided research doesn't definitively establish the mechanism of toxicity for 2,7-Dichlorodibenzo-P-dioxin specifically, it does highlight its structural similarity to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen. The research indicates that both compounds can induce aryl hydrocarbon hydroxylase (AHH) activity in mice. [] TCDD is known to exert its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. It's plausible that 2,7-Dichlorodibenzo-P-dioxin might share a similar mechanism, but further research is needed to confirm this.
Q2: Are there any long-term effects associated with exposure to 2,7-Dichlorodibenzo-P-dioxin?
A2: A bioassay conducted on rats and mice exposed to 2,7-Dichlorodibenzo-P-dioxin for extended periods (90-110 weeks) revealed some concerning findings. [] While the compound wasn't definitively carcinogenic in female rats or mice, male mice exhibited a dose-related increase in hepatocellular adenomas or carcinomas. Additionally, low-dose male mice showed increased incidences of leukemias/lymphomas and hemangiosarcomas/hemangiomas. These findings suggest the potential for long-term adverse effects, particularly in male mice.
Q3: What are the toxicological implications of the structural similarity between 2,7-Dichlorodibenzo-P-dioxin and other dioxin congeners?
A3: Research indicates that the position and number of chlorine atoms in dibenzo-p-dioxin isomers influence their carcinogenic potential. [] While 2,7-Dichlorodibenzo-P-dioxin didn't exhibit strong carcinogenic activity in the studies, its structural similarity to the highly potent 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) raises concerns. The fact that 2,7-Dichlorodibenzo-P-dioxin can induce AHH, similar to TCDD, further suggests potential toxicological risks. [] More research is needed to comprehensively evaluate its carcinogenic potential and long-term effects compared to other dioxins.
Q4: How persistent is 2,7-Dichlorodibenzo-P-dioxin in the environment?
A4: While specific data on the environmental persistence of 2,7-Dichlorodibenzo-P-dioxin wasn't provided, its classification as a dioxin raises concerns about its potential for persistence. Dioxins are known for their resistance to degradation in the environment. Research on similar compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin highlights their ability to persist in soil and water for extended periods. []
Q5: What methods have been explored for the degradation of 2,7-Dichlorodibenzo-P-dioxin in contaminated environments?
A5: Several methods have shown promise in degrading 2,7-Dichlorodibenzo-P-dioxin:
- White-rot fungi: Several studies demonstrated the ability of white-rot fungi, particularly species like Phanerochaete chrysosporium and Phlebia lindtneri, to degrade 2,7-Dichlorodibenzo-P-dioxin. [, , , ] These fungi possess enzymes like lignin peroxidase that can break down complex aromatic compounds.
- Steam distillation: Research has shown that steam distillation can effectively remove 2,7-Dichlorodibenzo-P-dioxin from contaminated soil. [] This method exploits the compound's volatility and its ability to evaporate with water vapor.
Q6: What are the implications of 2,7-Dichlorodibenzo-P-dioxin's potential for bioaccumulation?
A6: Although the provided studies don't directly assess bioaccumulation, the structural similarity of 2,7-Dichlorodibenzo-P-dioxin to other persistent organic pollutants (POPs) like TCDD raises concerns. POPs are known for their ability to bioaccumulate in fatty tissues of organisms and magnify up the food chain, posing risks to both wildlife and human health. []
Q7: How do white-rot fungi degrade 2,7-Dichlorodibenzo-P-dioxin?
A7: White-rot fungi utilize a complex enzymatic system to degrade 2,7-Dichlorodibenzo-P-dioxin. Research on Phanerochaete chrysosporium revealed a multi-step pathway involving lignin peroxidase (LiP) and manganese peroxidase (MnP): []
Q8: What role do bacteria play in the biotransformation of 2,7-Dichlorodibenzo-P-dioxin?
A8: Studies have identified bacterial strains capable of degrading chlorinated dibenzo-p-dioxins and dibenzofurans. [, , ] For example, Sphingomonas wittichii RW1 was shown to transform 2,7-Dichlorodibenzo-P-dioxin into 4-chlorocatechol. [] This bacterial degradation pathway differs from the fungal one and highlights the diverse metabolic capabilities of microorganisms in the environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



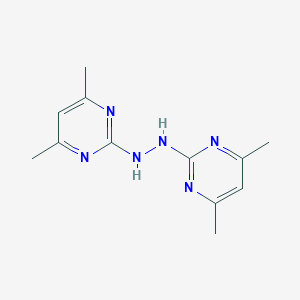

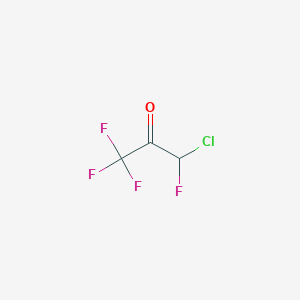
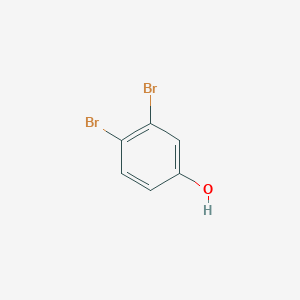



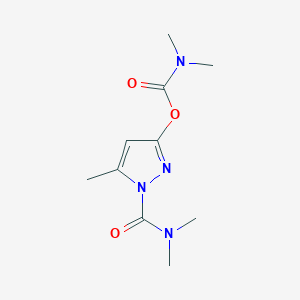
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)


